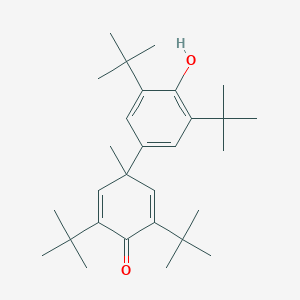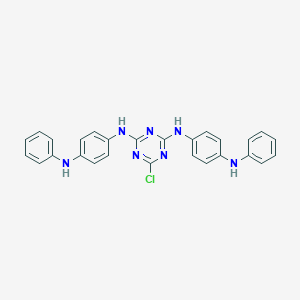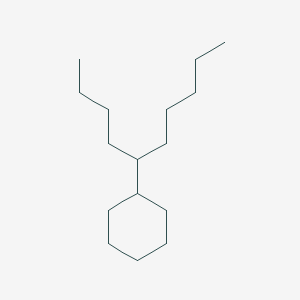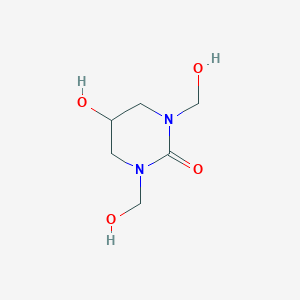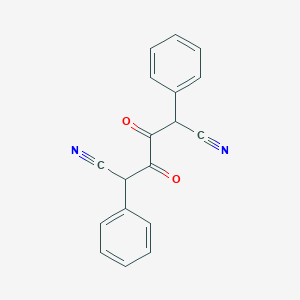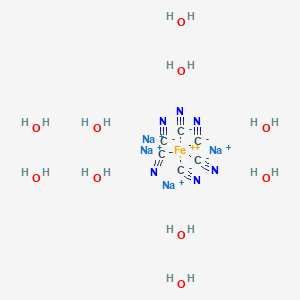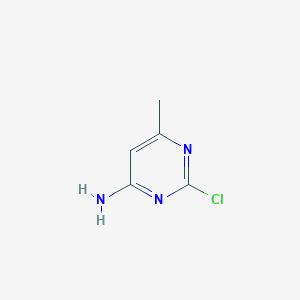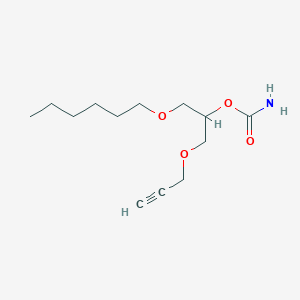
1-Hexyloxy-3-(2-propynyloxy)-2-propanol carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hexyloxy-3-(2-propynyloxy)-2-propanol carbamate is a chemical compound that belongs to the class of carbamate derivatives. It is commonly used in scientific research for its unique properties and applications.
Mecanismo De Acción
The mechanism of action of 1-Hexyloxy-3-(2-propynyloxy)-2-propanol carbamate is not well understood. However, it is believed to act as a carbamate inhibitor of acetylcholinesterase (AChE), an enzyme that plays a crucial role in the nervous system by breaking down the neurotransmitter acetylcholine. By inhibiting AChE, 1-Hexyloxy-3-(2-propynyloxy)-2-propanol carbamate may increase the concentration of acetylcholine in the synaptic cleft, leading to enhanced cholinergic neurotransmission.
Efectos Bioquímicos Y Fisiológicos
1-Hexyloxy-3-(2-propynyloxy)-2-propanol carbamate has been shown to have various biochemical and physiological effects. It has been reported to exhibit cytotoxicity against cancer cells, antimicrobial activity against bacteria and fungi, and anti-inflammatory activity in vitro. Moreover, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Hexyloxy-3-(2-propynyloxy)-2-propanol carbamate has several advantages for lab experiments. It is readily available, easy to handle, and has a high degree of purity. Moreover, it has a wide range of applications in various fields of research. However, it also has some limitations. For example, its mechanism of action is not well understood, which limits its potential as a therapeutic agent. Moreover, its cytotoxicity and potential side effects need to be further investigated.
Direcciones Futuras
There are several future directions for the research on 1-Hexyloxy-3-(2-propynyloxy)-2-propanol carbamate. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Another direction is to explore its applications in chemical biology, such as the labeling and imaging of biomolecules. Moreover, more research is needed to understand its mechanism of action and potential side effects, which will help to optimize its use in research and clinical settings.
Conclusion:
In conclusion, 1-Hexyloxy-3-(2-propynyloxy)-2-propanol carbamate is a chemical compound that has various applications in scientific research. It has unique properties and has been used as a building block for the synthesis of various compounds, a reagent for the synthesis of novel organic compounds, and a tool in chemical biology. Although its mechanism of action is not well understood, it has been shown to have various biochemical and physiological effects. Its advantages and limitations for lab experiments have been discussed, and several future directions for research have been proposed.
Métodos De Síntesis
The synthesis of 1-Hexyloxy-3-(2-propynyloxy)-2-propanol carbamate involves the reaction of 1-hexanol, propargyl alcohol, and diisopropylcarbodiimide (DIC) in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction takes place at room temperature and yields the desired product in high yield and purity. The chemical structure of 1-Hexyloxy-3-(2-propynyloxy)-2-propanol carbamate is shown below:
Aplicaciones Científicas De Investigación
1-Hexyloxy-3-(2-propynyloxy)-2-propanol carbamate has been widely used in scientific research for its unique properties and applications. It has been used as a building block for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials. It has also been used as a reagent for the synthesis of novel organic compounds. Moreover, it has been used as a tool in chemical biology for the labeling and imaging of biomolecules.
Propiedades
Número CAS |
14669-17-1 |
|---|---|
Nombre del producto |
1-Hexyloxy-3-(2-propynyloxy)-2-propanol carbamate |
Fórmula molecular |
C13H23NO4 |
Peso molecular |
257.33 g/mol |
Nombre IUPAC |
(1-hexoxy-3-prop-2-ynoxypropan-2-yl) carbamate |
InChI |
InChI=1S/C13H23NO4/c1-3-5-6-7-9-17-11-12(18-13(14)15)10-16-8-4-2/h2,12H,3,5-11H2,1H3,(H2,14,15) |
Clave InChI |
XEAFYZGGCNRVDC-UHFFFAOYSA-N |
SMILES |
CCCCCCOCC(COCC#C)OC(=O)N |
SMILES canónico |
CCCCCCOCC(COCC#C)OC(=O)N |
Sinónimos |
1-(Hexyloxy)-3-(2-propynyloxy)-2-propanol carbamate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




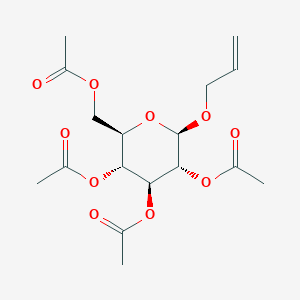
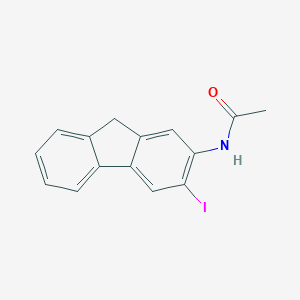
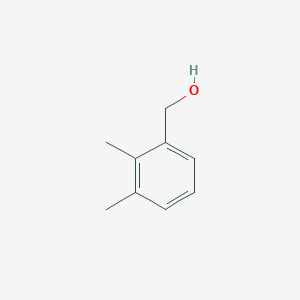
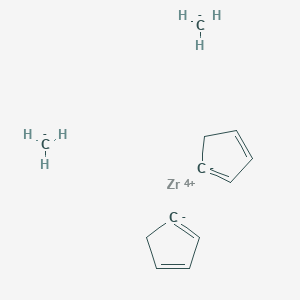
![alpha-Cyclohexyl-alpha-[2-(diethylamino)ethyl]benzyl alcohol hydrochloride](/img/structure/B76423.png)

